molecular formula C20H17NO2 B12552053 9H-Carbazole, 3,6-dimethoxy-9-phenyl- CAS No. 146332-81-2

9H-Carbazole, 3,6-dimethoxy-9-phenyl-

Cat. No.: B12552053
CAS No.: 146332-81-2
M. Wt: 303.4 g/mol
InChI Key: QEQZZLYGJVDWRJ-UHFFFAOYSA-N
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Description

9H-Carbazole, 3,6-dimethoxy-9-phenyl-: is a chemical compound that belongs to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,6-dimethoxy-9H-carbazole.

    Functionalization: The 9-position of the carbazole ring is functionalized with a phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using solvents like dimethylformamide or toluene, and at elevated temperatures (80-120°C).

Industrial Production Methods: Industrial production of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using industrial reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the phenyl group, resulting in hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydrogenated carbazole derivatives.

    Substitution Products: Halogenated carbazole derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-donating properties.

    Photochemistry: Acts as a precursor for photochemical materials and dyes.

Biology and Medicine:

    Pharmaceuticals: Potential use as a building block for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Industry:

    Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.

    Polymers: Incorporated into polymer matrices to enhance their electronic properties.

Mechanism of Action

The mechanism of action of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- involves its interaction with molecular targets through its aromatic and electron-donating properties. The methoxy groups enhance its electron density, making it a good candidate for electron transfer reactions. The phenyl group at the 9-position provides steric hindrance, influencing its reactivity and interaction with other molecules.

Molecular Targets and Pathways:

    Electron Transfer: Participates in electron transfer processes in organic electronic devices.

    Receptor Binding: Potential to interact with biological receptors, influencing cellular pathways and exhibiting pharmacological effects.

Comparison with Similar Compounds

    3,6-Dimethoxy-9H-carbazole: Lacks the phenyl group at the 9-position, resulting in different electronic properties.

    3,6-Dimethyl-9H-carbazole: Substitutes methoxy groups with methyl groups, altering its reactivity and applications.

    3,6-Diphenyl-9H-carbazole: Features phenyl groups at the 3 and 6 positions, providing different steric and electronic effects.

Uniqueness:

    9H-Carbazole, 3,6-dimethoxy-9-phenyl-: is unique due to the combination of methoxy and phenyl groups, which enhance its electron-donating properties and steric profile, making it suitable for specific applications in organic electronics and pharmaceuticals.

Properties

CAS No.

146332-81-2

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

3,6-dimethoxy-9-phenylcarbazole

InChI

InChI=1S/C20H17NO2/c1-22-15-8-10-19-17(12-15)18-13-16(23-2)9-11-20(18)21(19)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

QEQZZLYGJVDWRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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